3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid
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Overview
Description
3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid is an organic compound that features a naphthalene core substituted with a propan-2-yl carbamoyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Carbamoylation: The propan-2-yl carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene core or the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium catalysts.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{[(Propan-2-yl)carbamoyl]methoxy}naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds or other interactions with active sites, while the naphthalene core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the methoxy and carbamoyl groups, making it less versatile in terms of chemical reactivity and applications.
3-Methoxynaphthalene-2-carboxylic acid: Similar structure but lacks the carbamoyl group, which may reduce its potential interactions with biological targets.
3-{[(Methyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid: Similar but with a methyl group instead of a propan-2-yl group, which can affect its steric and electronic properties.
Properties
IUPAC Name |
3-[2-oxo-2-(propan-2-ylamino)ethoxy]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(2)17-15(18)9-21-14-8-12-6-4-3-5-11(12)7-13(14)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAEMDQEYBCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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